molecular formula C11H8ClFN2O2S B10966869 N-(5-chloropyridin-2-yl)-3-fluorobenzenesulfonamide

N-(5-chloropyridin-2-yl)-3-fluorobenzenesulfonamide

Cat. No.: B10966869
M. Wt: 286.71 g/mol
InChI Key: MTUQCQXKJMURSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloropyridin-2-yl)-3-fluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a 5-chloropyridin-2-yl group and a 3-fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-3-fluorobenzenesulfonamide typically involves the reaction of 5-chloropyridine-2-amine with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-(5-chloropyridin-2-yl)-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-3-fluorobenzenesulfonamide is unique due to its specific combination of a 5-chloropyridin-2-yl group and a 3-fluorobenzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H8ClFN2O2S

Molecular Weight

286.71 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C11H8ClFN2O2S/c12-8-4-5-11(14-7-8)15-18(16,17)10-3-1-2-9(13)6-10/h1-7H,(H,14,15)

InChI Key

MTUQCQXKJMURSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.